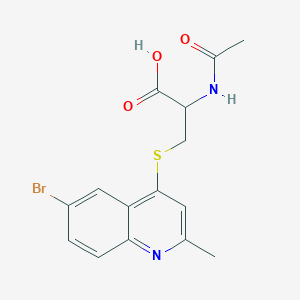
2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid is a complex organic compound that features a quinoline ring substituted with a bromine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid typically involves multiple steps One common approach starts with the bromination of 2-methylquinoline to introduce the bromine atom at the 6-position This is followed by the acylation of the amino group to form the acetamido derivative
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and acylation steps, as well as the development of efficient purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives are known to be effective.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline ring system is known to intercalate with DNA, which could lead to potential applications in cancer therapy. Additionally, the sulfanyl group may interact with thiol-containing proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetamido-3-(6-chloro-2-methylquinolin-4-yl)sulfanylpropanoic acid
- 2-Acetamido-3-(6-fluoro-2-methylquinolin-4-yl)sulfanylpropanoic acid
- 2-Acetamido-3-(6-iodo-2-methylquinolin-4-yl)sulfanylpropanoic acid
Uniqueness
2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to distinct biological activities and chemical reactivity compared to its chloro, fluoro, and iodo analogs.
Propiedades
Número CAS |
1008672-85-2 |
|---|---|
Fórmula molecular |
C15H15BrN2O3S |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
2-acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C15H15BrN2O3S/c1-8-5-14(11-6-10(16)3-4-12(11)17-8)22-7-13(15(20)21)18-9(2)19/h3-6,13H,7H2,1-2H3,(H,18,19)(H,20,21) |
Clave InChI |
LAJAYRAKHFWSGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C=CC2=N1)Br)SCC(C(=O)O)NC(=O)C |
Solubilidad |
57.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


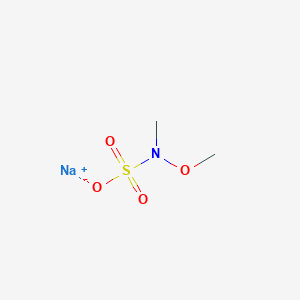
![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14149048.png)

![1-[5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-2-fluorophenyl]-1H-imidazole](/img/structure/B14149056.png)
![4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine](/img/structure/B14149060.png)
![4-Fluorobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14149062.png)
![1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B14149070.png)
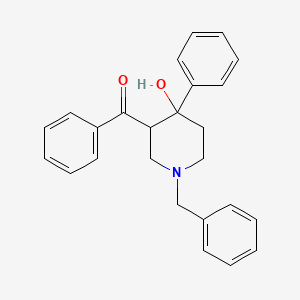
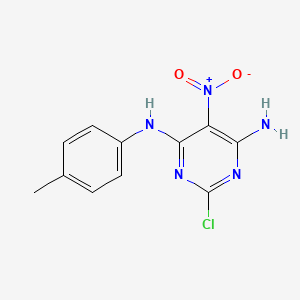
![5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B14149083.png)
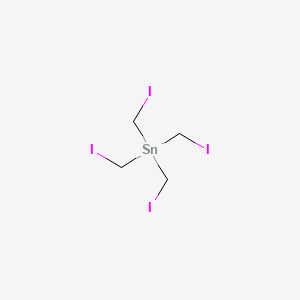
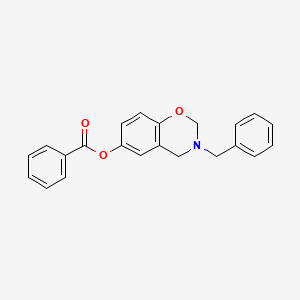
![2-{(E)-[(3-cyclohexyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B14149099.png)

